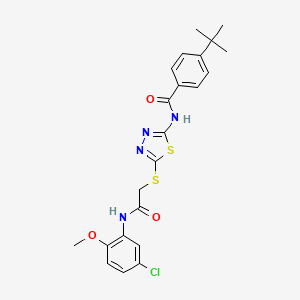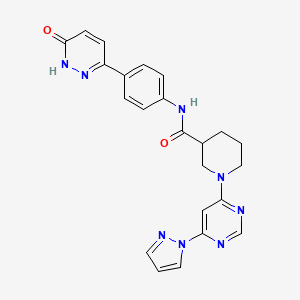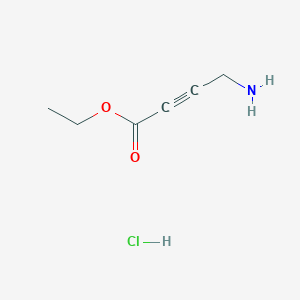
1-(4-Bromobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1-(4-Bromobenzyl)piperazine , which is a synthetic compound that belongs to the family of piperazine derivatives. It has a molecular formula of C11H15BrN2 and an average mass of 255.154 Da .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as 4-Bromobenzyl bromide can be synthesized through a multi-step process involving the reaction of piperazine with 4-bromobenzyl chloride and 4-methylphenylsulfonyl chloride .Applications De Recherche Scientifique
Synthesis and Characterization
This compound has been explored in various scientific research contexts, particularly in the synthesis and characterization of nitrogen-rich materials and their derivatives. A study by Shlomovich et al. (2017) discussed the synthesis of nitrogen-rich "green" Energetic Materials (EMs), highlighting the selective reactivity and specific isomeric products obtained from 1,2,4-triazole derivatives, demonstrating their potential in applications requiring "green" and insensitive EMs due to their low toxicity and high thermostability Shlomovich et al., 2017. Similarly, the work by Ustabaş et al. (2020) on the synthesis and characterization of compounds containing 1,2,4-triazole heterocyclic rings presented the antimicrobial activities of these compounds, suggesting their relevance in biomedical applications Ustabaş et al., 2020.
Antimicrobial and Antifungal Activities
Several studies have been conducted to explore the antimicrobial and antifungal potential of 1,2,4-triazole derivatives. For instance, Kaneria et al. (2016) synthesized novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives and screened them for their antimicrobial activity against various bacterial and fungal strains, demonstrating their significant antimicrobial properties Kaneria et al., 2016.
Anticancer and Inhibitory Activities
The compound and its derivatives have also been evaluated for their potential in anticancer and enzyme inhibitory activities. A study by Bekircan et al. (2008) on the synthesis and anticancer evaluation of some new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives screened against a panel of 60 cancer cell lines revealed promising anticancer activity Bekircan et al., 2008. Additionally, compounds based on 1,2,4-triazole scaffolds have been identified as potent, reversible inhibitors of the lysine-specific demethylase 1 (LSD1), suggesting their utility in epigenetically-based therapies where cell death is not a desired endpoint Kutz et al., 2014.
Material Science Applications
In the field of material science, research has focused on the development of new compounds with improved properties. For example, the study of dibromo-triazoles and their amino derivatives by Yu et al. (2014) discussed their importance as functional materials, highlighting the synthesis and characterization of these compounds and their potential applications in medicinal chemistry and materials science Yu et al., 2014.
Mécanisme D'action
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for bromobenzyl groups . .
Mode of Action
The mode of action of this compound is not well-defined due to the lack of specific information about its targets. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and ionic interactions. The bromobenzyl group may play a crucial role in these interactions .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Bromobenzyl derivatives have been known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-studied. Given its structure, it’s plausible that the compound could be absorbed in the gastrointestinal tract after oral administration. The bromobenzyl group might influence its distribution and metabolism, potentially leading to the formation of metabolites. The compound is likely excreted via the renal system .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and consequently its interaction with targets. Additionally, the presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN5/c1-17(2)12-15-13(18(3)4)19(16-12)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHAWPLNLSALMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2813402.png)

![Tert-butyl 3-[(but-2-ynoylamino)methyl]-4,4-difluoropiperidine-1-carboxylate](/img/structure/B2813406.png)
![N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2813407.png)

![3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2813410.png)
![3-(4-chlorophenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2813412.png)
![N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide](/img/structure/B2813414.png)
![3-methyl-7-(2-{[3-methyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2813416.png)



![(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2813421.png)